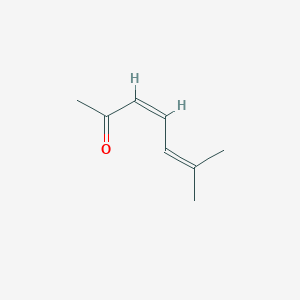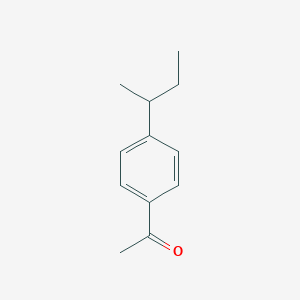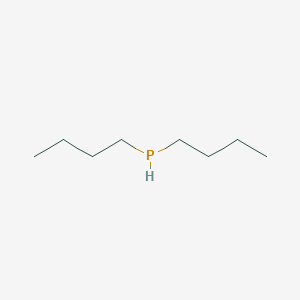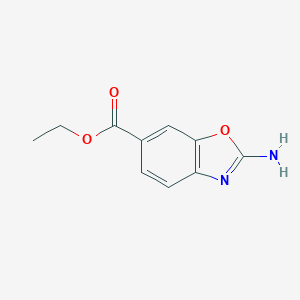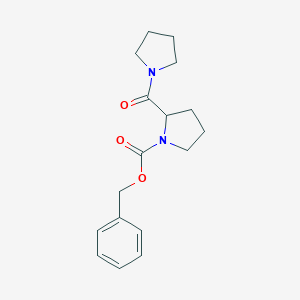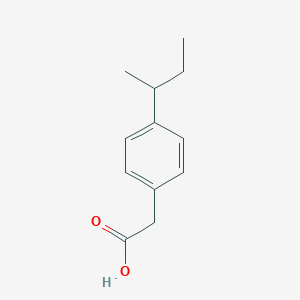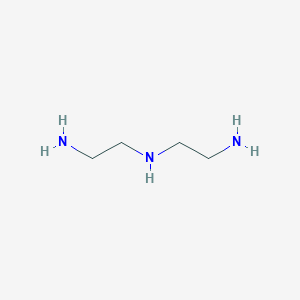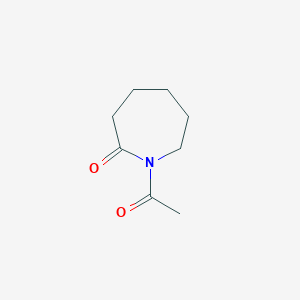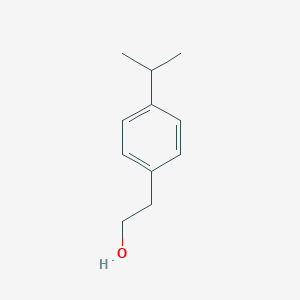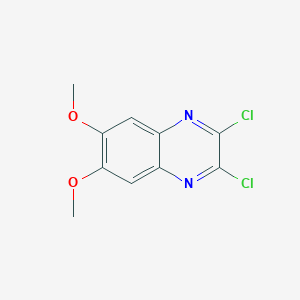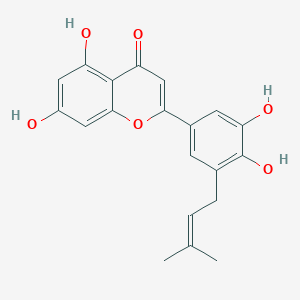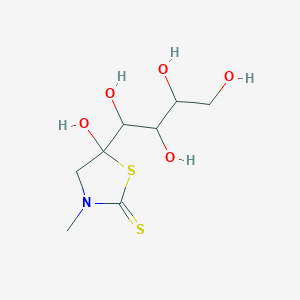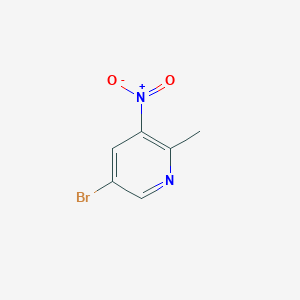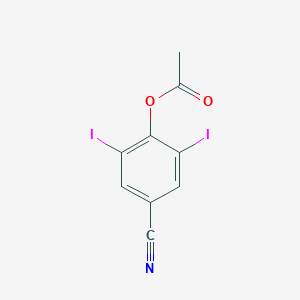
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate, also known as AHDB, is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have antitumor activity.
Mécanisme D'action
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. By inhibiting the activity of these enzymes, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can modulate cellular signaling pathways and affect various cellular processes.
Effets Biochimiques Et Physiologiques
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to modulate cellular signaling pathways and affect various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases and has been used as a tool to study the role of these enzymes in cellular signaling pathways. However, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has some limitations for lab experiments. It is a toxic compound and requires careful handling. It also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate. One direction is to study the potential use of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as an antitumor agent in vivo. Another direction is to investigate the role of protein tyrosine phosphatases in various cellular processes using alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as a tool. Additionally, further research is needed to optimize the synthesis method of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate and improve its solubility in water.
Méthodes De Synthèse
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can be synthesized through a multi-step process. The first step involves the synthesis of 4-hydroxy-3,5-diiodobenzyl alcohol, which is then converted to the corresponding acetate using acetic anhydride and pyridine. The resulting product is then reacted with cyanogen bromide to produce alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate.
Applications De Recherche Scientifique
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used in scientific research for various purposes. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used as a tool to study the role of protein tyrosine phosphatases in cellular signaling pathways.
Propriétés
Numéro CAS |
1689-85-6 |
|---|---|
Nom du produit |
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate |
Formule moléculaire |
C9H5I2NO2 |
Poids moléculaire |
412.95 g/mol |
Nom IUPAC |
(4-cyano-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C9H5I2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
Clé InChI |
IXJCNATXMBKYKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Autres numéros CAS |
1689-85-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



